molecular formula C19H20N2O B7628717 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone

Cat. No.: B7628717
M. Wt: 292.4 g/mol
InChI Key: GHHOSQIWGVQMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FPE or FPEK and is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon.

Mechanism of Action

The mechanism of action of 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone is not fully understood. However, studies have suggested that FPE may act as a modulator of various neurotransmitter receptors in the brain, including dopamine, serotonin, and glutamate receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, FPE has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood and cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone in lab experiments is its high purity and stability. However, one of the limitations of using FPE is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for the study of 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone. These include:
1. Investigating the potential of FPE as a drug candidate for the treatment of various diseases such as cancer, schizophrenia, and depression.
2. Studying the mechanism of action of this compound in more detail to better understand its effects on neurotransmitter receptors in the brain.
3. Exploring the potential use of FPE in organic electronics, such as in the development of OLEDs (organic light-emitting diodes).
4. Investigating the potential of this compound as a fluorescent probe for imaging applications.
5. Studying the potential of FPE as a catalyst in various chemical reactions.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of FPE involves the reaction of fluorene with piperazine in the presence of a catalyst. This compound has been studied extensively for its potential applications in medicinal chemistry, material science, and organic electronics. The potential future directions for the study of FPE include investigating its potential as a drug candidate, exploring its use in organic electronics, and studying its potential as a fluorescent probe for imaging applications.

Synthesis Methods

The synthesis of 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone involves the reaction of fluorene with piperazine in the presence of a catalyst. This reaction results in the formation of FPE, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, FPE has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, schizophrenia, and depression.

Properties

IUPAC Name

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-14(22)20-10-12-21(13-11-20)19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHOSQIWGVQMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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